molecular formula C18H29NO B13952951 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol CAS No. 63991-40-2

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

Katalognummer: B13952951
CAS-Nummer: 63991-40-2
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: RKTXIFFOXVBUDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol is a useful research compound. Its molecular formula is C18H29NO and its molecular weight is 275.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

63991-40-2

Molekularformel

C18H29NO

Molekulargewicht

275.4 g/mol

IUPAC-Name

2-(4-butylphenyl)-1-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C18H29NO/c1-3-4-8-16-9-11-17(12-10-16)18(2,20)15-19-13-6-5-7-14-19/h9-12,20H,3-8,13-15H2,1-2H3

InChI-Schlüssel

RKTXIFFOXVBUDY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)C(C)(CN2CCCCC2)O

Herkunft des Produkts

United States
Foundational & Exploratory

A Technical Guide to the Crystallographic and Physicochemical Characterization of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental chemical and physical properties. These characteristics—specifically the solid-state structure and physicochemical parameters—are not merely academic data points; they are critical determinants of a compound's downstream behavior, influencing everything from solubility and stability to bioavailability and manufacturability. This guide presents a comprehensive, field-proven framework for the systematic characterization of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol, a molecule of potential interest in drug development. We provide not just the protocols, but the expert rationale behind the experimental choices, ensuring a self-validating and robust data package. This document is intended for researchers, chemists, and formulation scientists dedicated to building a foundational understanding of their target molecules to accelerate the drug development pipeline.

Rationale and Strategic Importance of Comprehensive Characterization

In modern drug development, a "fail fast, fail cheap" philosophy is often adopted. A significant contributor to late-stage failures is the emergence of unforeseen issues related to the drug substance's physical properties. A molecule with poor aqueous solubility, for instance, may prove challenging to formulate into a bioavailable oral dosage form. Similarly, an unstable crystalline form can compromise shelf-life and therapeutic efficacy.

The molecule at the center of this guide, 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol, possesses structural motifs—a tertiary alcohol, a piperidine ring, and a substituted phenyl group—that suggest specific physicochemical behaviors. The piperidine moiety introduces a basic center, making the molecule's ionization state pH-dependent, which will profoundly impact its solubility and permeability across biological membranes. The butylphenyl group imparts significant lipophilicity. Therefore, a pre-emptive and thorough characterization is not just recommended; it is a strategic imperative. This guide outlines the critical path for generating this essential data package.

Solid-State and Structural Elucidation: Single-Crystal X-ray Diffraction

The definitive three-dimensional arrangement of atoms in a molecule is revealed by Single-Crystal X-ray Diffraction (scXRD).[1][2][3][4] This is the gold standard for structural elucidation, providing unequivocal proof of connectivity, conformation, and stereochemistry.[1] Furthermore, the crystal packing reveals the network of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the material's bulk properties, such as melting point and dissolution rate.

Causality Behind Experimental Choices

Obtaining a high-quality single crystal is the most critical and often most challenging step. The goal is not merely to solidify the material, but to encourage slow, ordered growth from a supersaturated solution, allowing molecules to align perfectly into a repeating lattice. The choice of solvent is paramount; a solvent system where the compound has moderate solubility is ideal. Rapid precipitation from a highly soluble solution will almost invariably lead to an amorphous powder or microcrystalline material unsuitable for scXRD.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

2.2.1 Crystal Growth Methodology

  • Purity Assessment: Begin with the highest purity sample available (>99%). Impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane). The objective is to find a solvent or binary solvent system where the compound is sparingly soluble at room temperature but fully soluble upon gentle heating.

  • Crystal Growth Technique (Workflow): The slow evaporation technique is often the most straightforward starting point.

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

    • Filter the solution while warm through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, perforated with one or two small holes using a needle. The size of the holes dictates the evaporation rate—a slower rate is generally better.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

Crystal_Growth_Workflow A Dissolve Compound in Suitable Solvent B Gentle Heating (if necessary) A->B C Hot Filtration (0.22 µm) into Clean Vial B->C Ensures complete dissolution D Perforate Cap & Cover Vial C->D Removes nucleation sites E Store in Vibration-Free Environment D->E F Slow Evaporation (Days to Weeks) E->F Allows ordered growth G Harvest Single Crystals F->G

Fig. 1: Workflow for single-crystal growth by slow evaporation.

2.2.2 Data Collection and Structure Solution

  • Crystal Mounting: Using a microscope, select a suitable crystal (ideally 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks).[2] Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.

  • Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine it against the experimental data to achieve the final, high-resolution crystal structure.

Expected Data Output and Interpretation

The primary output is a Crystallographic Information File (CIF), which contains all information about the crystal structure. Key parameters to analyze include:

  • Unit Cell Dimensions: The size and angles of the basic repeating unit of the crystal.

  • Space Group: The symmetry operations that describe the crystal lattice.

  • Atomic Coordinates: The precise (x, y, z) position of every atom.

  • Bond Lengths, Angles, and Torsions: Provides definitive confirmation of the molecular conformation.

  • Intermolecular Interactions: Identify and analyze hydrogen bonds and other close contacts that define the crystal packing. This is crucial for understanding how the molecules are held together in the solid state.

Core Physicochemical Property Determination

Physicochemical properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[5] For 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol, the most critical parameters to determine are its melting point, aqueous solubility, dissociation constant (pKa), and lipophilicity (logP).

Melting Point (MP)

The melting point is a fundamental indicator of purity and the energetic stability of the crystal lattice.[6] A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline substance, while impurities lead to a depressed and broader melting range.

3.1.1 Protocol: Capillary Melting Point Determination [6][7]

  • Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7][8]

  • Initial Determination (Rapid Scan): Place the capillary in the heating block of a melting point apparatus. Heat at a rapid rate (~10-20 °C/min) to get an approximate melting temperature.[7]

  • Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 20 °C below the approximate MP. Using a fresh sample, heat to about 15 °C below the approximate MP. Then, decrease the heating rate to 1-2 °C/min.[7][9]

  • Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility

Aqueous solubility is a key factor influencing drug absorption and formulation. For oral drugs, a minimum solubility is required for the compound to dissolve in the gastrointestinal fluids before it can be absorbed.[10]

3.2.1 Protocol: Shake-Flask Method (OECD 105) [11][12][13]

This method is the gold standard for determining water solubility and is suitable for substances with solubility above 0.01 g/L.[10][11]

  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass-stoppered flask. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[11][13]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the aqueous phase from the undissolved solid by centrifugation at the same temperature. This step is critical to avoid including solid particles in the sample for analysis.[10]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as mass per volume (e.g., mg/mL or µg/mL).

Solubility_Workflow A Add Excess Solid to Buffer/Water B Agitate at Constant Temp (e.g., 24-48h) A->B Ensures saturation C Phase Separation by Centrifugation B->C Reaches equilibrium D Withdraw Aliquot of Clear Supernatant C->D Removes undissolved solid E Quantify Concentration (e.g., HPLC-UV) D->E F Report Solubility (mg/mL) E->F

Fig. 2: Workflow for the Shake-Flask solubility determination method.
Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[14] For 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol, the piperidine nitrogen is basic and will be protonated at low pH. This ionization state dramatically affects solubility, lipophilicity, and receptor binding.

3.3.1 Protocol: Potentiometric Titration [15][16][17]

Potentiometric titration is a highly accurate method for pKa determination.[17] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.[15][16]

  • System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions that bracket the expected pKa (e.g., pH 4, 7, and 10).[15][18] This step is mandatory for accuracy as per USP <791>.[18][19]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (typically 1-10 mM).[14] Maintain a constant ionic strength using a background electrolyte like KCl.[15]

  • Titration: Since the compound is a base, the titrant will be a standardized acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.[15] This point can be precisely located by finding the inflection point on the curve or the peak of the first derivative plot (ΔpH/ΔV vs. V).[16]

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of membrane permeability and absorption. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

3.4.1 Protocol: Shake-Flask Method (OECD 107) [20][21][22]

This classic method directly measures the partitioning of a compound between two immiscible phases. It is suitable for compounds with logP values in the range of -2 to 4.[20][22]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

  • Partitioning: Dissolve the compound in one of the phases (whichever it is more soluble in). Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel or vial.

  • Equilibration: Shake the vessel for a sufficient time to allow the compound to partition and reach equilibrium between the two phases.

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.[20][22]

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is reported as logP.

    • P = [Concentration]octanol / [Concentration]water

    • logP = log10(P)

Data Synthesis and Summary

All quantitative data should be meticulously documented and summarized for easy comparison and interpretation.

Table 1: Anticipated Data Summary for 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

PropertyMethodConditionsResultUnits
Crystal SystemSingle-Crystal XRD100 Ke.g., Monoclinic-
Space GroupSingle-Crystal XRD100 Ke.g., P2₁/c-
Melting PointCapillary Method1 °C/min rampe.g., 125.5 - 126.5°C
Aqueous SolubilityShake-Flask (OECD 105)pH 7.4, 25 °CTo be determinedmg/mL
pKa (basic)Potentiometric Titration25 °C, 0.15M KClTo be determined-
logPShake-Flask (OECD 107)pH 7.4, 25 °CTo be determined-

Conclusion and Forward Look

The systematic application of the protocols detailed in this guide will yield a foundational data package for 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol. The crystal structure will provide absolute certainty of its molecular architecture and solid-state packing, while the physicochemical data will form the basis for predicting its ADME properties and guiding rational formulation development. This integrated understanding, established early in the discovery process, is paramount for making informed decisions, mitigating risks, and ultimately increasing the probability of success for this promising chemical entity.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][11][13]

  • Creative Bioarray, Protocol for Determining pKa Using Potentiometric Titration. URL: [Link][15]

  • DSDP Analytics, USP <791> pH (Potentiometric Determination of pH). URL: [Link][18]

  • USP Pharmacopeia, <791> pH. URL: [Link][23]

  • Situ Biosciences, OECD 105 - Water Solubility. URL: [Link][12]

  • Avcı, H. et al. (2024), "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry", DergiPark. URL: [Link][16]

  • ECETOC, APPENDIX A: MEASUREMENT OF ACIDITY (pKA). URL: [Link][17]

  • Völgyi, G. et al. (2010), "Development of Methods for the Determination of pKa Values", PMC. URL: [Link][14]

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][20]

  • OECD (1995), OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility, Google Books. URL: [13]

  • USP PEP, General Chapters: <791> pH. URL: [Link][24]

  • OECD (2006), OECD GUIDELINES FOR THE TESTING OF CHEMICALS. URL: [Link]

  • University of Calgary, Melting point determination. URL: [Link]

  • USP Pharmacopeia, <791> pH. URL: [Link][25]

  • Analytice, OECD 105 - Water Solubility Test at 20°C. URL: [Link][26]

  • Biotecnologie BT, Determination of the Partition Coefficient n-octanol/water. URL: [Link][21]

  • Jørgensen, K. et al. (2021), "Determining the water solubility of difficult-to-test substances: A tutorial review", ScienceDirect. URL: [Link][10]

  • Analytice, Partition coefficient: Shake bottle method according to OECD 107. URL: [Link][22]

  • Food and Agriculture Organization of the United Nations, Partition coefficient octanol/water | Pesticide Registration Toolkit. URL: [Link][27]

  • ResolveMass Laboratories Inc., Melting Point Determination. URL: [Link][6]

  • Hinotek, Melting Point Apparatus: What It Is & How to Determine Melting Point. URL: [Link][7]

  • ResearchGate, Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. URL: [Link][28]

  • A.KRÜSS Optronic, Melting point determination. URL: [Link][9]

  • McMahon, J. et al. (2022), "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination", PMC. URL: [Link][1]

  • Chemistry LibreTexts, 6.1D: Step-by-Step Procedures for Melting Point Determination. URL: [Link][8]

  • The University of Queensland, Small molecule X-ray crystallography. URL: [Link][2]

  • Excillum, Small molecule crystallography. URL: [Link][3]

  • McMahon, J. et al. (2022), "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination", ACS Publications. URL: [Link][29]

  • ResearchGate, Physicochemical Descriptors in Property-Based Drug Design. URL: [Link][5]

Sources

Synthesis Pathway and Chemical Precursors for 2-(4-Butylphenyl)-1-(piperidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Butylphenyl)-1-(piperidin-1-yl)propan-2-ol is a structurally complex tertiary alcohol featuring an aryl substituent and a piperidine ring on adjacent carbons of a propane backbone. Compounds of this class (aryl-substituted piperidinyl propanols) are of significant interest in neuropharmacology and drug development due to their structural homology to known psychostimulants and anticholinergic agents [1].

As a Senior Application Scientist, designing a scalable and high-yield synthesis for this molecule requires navigating specific stereoelectronic challenges. The most direct retrosynthetic disconnection points to a nucleophilic addition of an aryl organometallic reagent to an α -amino ketone. However, α -amino ketones are highly prone to enolization. This whitepaper details a highly optimized, self-validating synthetic pathway utilizing an organocerium-mediated Imamoto addition to bypass enolization, ensuring high atom economy and reliable yields.

Retrosynthetic Strategy & Pathway Selection

A logical retrosynthetic analysis of the target molecule reveals two primary disconnections:

  • C1–N Bond Disconnection: Leads to an epoxide intermediate (2-(4-butylphenyl)-2-methyloxirane) and piperidine. While viable, synthesizing the sterically hindered epoxide is multi-step and prone to low yields.

  • C2–Aryl Bond Disconnection: Leads to 1-(piperidin-1-yl)propan-2-one and 4-butylphenylmagnesium bromide . This is the superior route. Both precursors can be synthesized from cheap, commercially available starting materials in a highly convergent manner.

Retrosynthesis A Chloroacetone + Piperidine B 1-(Piperidin-1-yl)propan-2-one (CAS 6784-61-8) A->B Nucleophilic Substitution E 2-(4-Butylphenyl)-1-(piperidin-1-yl) propan-2-ol B->E Organocerium Addition (THF) C 1-Bromo-4-butylbenzene + Mg Turnings D 4-Butylphenylmagnesium bromide (CAS 185416-14-2) C->D Grignard Formation D->E

Retrosynthetic analysis and convergent synthetic pathway for the target molecule.

Chemical Precursors & Reagents

To ensure experimental reproducibility, the following table summarizes the quantitative data and regulatory identifiers for the primary precursors required for this workflow[2][3].

Chemical NameCAS NumberRole in SynthesisMW ( g/mol )Equivalents
1-(Piperidin-1-yl)propan-2-one 6784-61-8Electrophile ( α -amino ketone)141.211.0
4-Butylphenylmagnesium bromide 185416-14-2Nucleophile (Arylating agent)261.431.5
Cerium(III) chloride (anhydrous) 7790-86-5Lewis Acid / Transmetalation246.481.5
Chloroacetone 78-95-5Precursor to Ketone92.521.0
Piperidine 110-89-4Amine Nucleophile / Base85.152.2

Mechanistic Causality: Overcoming Enolization

A common pitfall in the synthesis of tertiary alcohols from α -amino ketones is the basicity of standard Grignard reagents. The target ketone, 1-(piperidin-1-yl)propan-2-one, possesses highly acidic α -protons adjacent to both the carbonyl and the amine. Direct addition of 4-butylphenylmagnesium bromide often results in deprotonation (enolization) rather than nucleophilic attack, leading to recovery of unreacted starting material upon workup.

The Expert Solution: We employ the Imamoto Reaction . By reacting the Grignard reagent with strictly anhydrous Cerium(III) chloride ( CeCl3​ ), transmetalation occurs to form an organocerium species ( R-CeCl2​ ). Organocerium reagents are highly nucleophilic but significantly less basic than their magnesium counterparts. Furthermore, the oxophilic cerium atom tightly coordinates to the carbonyl oxygen, activating it toward nucleophilic attack while sterically shielding the α -protons.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (precipitates, color changes) are embedded within the steps to confirm reaction progress.

Phase 1: Preparation of 1-(Piperidin-1-yl)propan-2-one

Note: Chloroacetone is a potent lachrymator. Perform all steps in a well-ventilated fume hood.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, dropping funnel, and an argon inlet.

  • Reagent Loading: Dissolve piperidine (2.2 eq, 187 mmol) in 200 mL of anhydrous diethyl ether. Cool the flask to 0 °C using an ice-water bath.

  • Addition: Place chloroacetone (1.0 eq, 85 mmol) in the dropping funnel. Add dropwise over 30 minutes.

    • Self-Validation: The reaction is highly exothermic. A dense white precipitate of piperidine hydrochloride will immediately form, confirming the nucleophilic substitution is occurring.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 4 hours.

  • Isolation: Filter the white precipitate through a Celite pad and wash with cold ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation to yield 1-(piperidin-1-yl)propan-2-one as a pale yellow liquid [4].

Phase 2: Preparation of 4-Butylphenylmagnesium Bromide
  • Setup: Flame-dry a 250 mL 2-neck flask containing magnesium turnings (1.1 eq, 55 mmol). Maintain under a strict argon atmosphere.

  • Initiation: Add 20 mL of anhydrous THF and a single crystal of iodine. Add 1 mL of 1-bromo-4-butylbenzene (total 1.0 eq, 50 mmol).

    • Self-Validation: Gentle heating with a heat gun will cause the brown iodine color to fade to colorless, accompanied by localized bubbling on the magnesium surface, confirming Grignard initiation.

  • Addition: Dilute the remaining 1-bromo-4-butylbenzene in 30 mL of THF and add dropwise at a rate that maintains a gentle reflux.

  • Maturation: Stir for 2 hours at room temperature to yield a ~1.0 M solution of the Grignard reagent [3].

Phase 3: Organocerium-Mediated Addition & Isolation (Target Synthesis)

Workflow S1 Dry CeCl3 at 140°C under high vacuum (2h) S2 Suspend CeCl3 in THF Stir at RT (2h) S1->S2 S3 Cool to -78°C & Add Grignard Reagent S2->S3 S4 Add Ketone Dropwise Warm to 0°C (2h) S3->S4 S5 Quench with Sat. NH4Cl S4->S5 S6 Extract (EtOAc), Wash (Brine), Dry (Na2SO4) S5->S6 S7 Purify via Column Chromatography (Target Molecule Isolated) S6->S7

Experimental workflow for the organocerium-mediated addition and subsequent isolation.
  • Cerium Activation: Place CeCl3​⋅7H2​O (1.5 eq, 45 mmol) in a Schlenk flask. Gradually heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield strictly anhydrous CeCl3​ .

  • Suspension: Cool to room temperature, backfill with argon, and add 50 mL of anhydrous THF. Stir vigorously for 2 hours to form a uniform white suspension.

  • Transmetalation: Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise add the 4-butylphenylmagnesium bromide solution (1.5 eq, 45 mmol) prepared in Phase 2. Stir for 1 hour.

    • Self-Validation: The suspension will turn a characteristic yellow/orange hue, indicating the successful formation of the organocerium species.

  • Addition: Dropwise add 1-(piperidin-1-yl)propan-2-one (1.0 eq, 30 mmol) dissolved in 10 mL of THF.

  • Maturation: Allow the reaction mixture to slowly warm to 0 °C over 2 hours.

  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NH4​Cl .

    • Expertise Note: Do not use strong acids (like HCl) for quenching, as the resulting tertiary alcohol is highly susceptible to acid-catalyzed dehydration, which would yield the unwanted alkene byproduct.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the residue via silica gel flash chromatography (DCM:MeOH 95:5) to isolate the pure 2-(4-Butylphenyl)-1-(piperidin-1-yl)propan-2-ol .

References

  • LookChem. (n.d.). 1-(1-phenylpropyl)Piperidine - Contextual Analog Data. Retrieved from

  • Alfa Chemistry. (n.d.). CAS 6784-61-8 | 1-Piperidin-1-ylacetone. Retrieved from

  • Leonid Chemicals. (n.d.). 4-Butylphenylmagnesium Bromide 0.5 M in Tetrahydrofuran (CAS 185416-14-2). Retrieved from

  • NextSDS. (n.d.). 1-(piperidin-1-yl)propan-2-one hydrochloride — Chemical Substance Information. Retrieved from

Methodological & Application

Application Note: Validated HPLC-UV Method for the Quantification of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The quantification of complex basic amines in pharmaceutical development requires analytical methods that are not only precise but mechanistically tailored to the analyte's physicochemical properties. 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol presents a unique chromatographic challenge. Structurally, it features a highly lipophilic 4-butylphenyl moiety (estimated logP≈4.0 ) and a basic piperidine ring (estimated pKa​≈9.8 ).

When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), basic compounds like this frequently exhibit severe peak tailing. This is caused by secondary ion-exchange interactions between the protonated basic nitrogen of the piperidine ring and ionized, residual silanol groups ( −SiO− ) on the silica stationary phase[1]. To engineer a robust, self-validating quantification method, we must actively suppress these interactions through strategic mobile phase selection and column chemistry[2].

This application note details a fully validated, stability-indicating HPLC-UV method aligned with the latest ICH Q2(R2) guidelines[3].

Chromatographic Method Development & Causality

To achieve Gaussian peak shapes and reliable quantification, the method was developed based on the following mechanistic principles:

  • Silanol Suppression via pH Control : We utilize 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. TFA lowers the pH to approximately 2.0, neutralizing the acidic silanol groups on the silica surface (converting −SiO− to −SiOH ). Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, shielding the protonated piperidine nitrogen and preventing secondary interactions[1].

  • Stationary Phase Selection : A base-deactivated, end-capped C18 column was chosen to minimize residual silanol activity while providing sufficient hydrophobic retention for the butylphenyl group.

  • Wavelength Optimization : The 4-butylphenyl chromophore exhibits strong π→π∗ transitions in the low UV region. Detection at 220 nm was selected to maximize sensitivity, enabling reliable detection of trace degradation products.

HPLC_Workflow A Analyte Profiling pKa ~9.8, logP ~4.0 B Stationary Phase Base-Deactivated C18 A->B High Lipophilicity C Mobile Phase 0.1% TFA (pH ~2.0) A->C Basic Nitrogen D Detection UV at 220 nm A->D Chromophore E Elution Strategy Isocratic 40:60 (Aq:Org) B->E Optimize Retention C->E Suppress Silanols F System Suitability Tailing Factor ≤ 1.5 D->F E->F Finalize Method

Fig 1. Mechanistic workflow for HPLC method development targeting basic lipophilic analytes.

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed-loop, self-validating system. It mandates that system suitability criteria be met before any sample data is accepted, ensuring absolute trustworthiness in the generated results.

Reagents and Equipment
  • HPLC System : Quaternary pump, autosampler, column oven, and Photodiode Array (PDA) or UV-Vis detector.

  • Column : End-capped C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Chemicals : HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), LC-MS grade Trifluoroacetic Acid (TFA).

Step-by-Step Methodology

Phase 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A (Aqueous) : Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic) : Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Mix and degas.

  • Diluent : Prepare a 50:50 (v/v) mixture of Milli-Q water and Acetonitrile.

Phase 2: Standard Preparation 4. Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with Diluent. 5. Working Standard (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Phase 3: Chromatographic Execution & The Self-Validation Gate 6. Equilibration : Purge the HPLC system and equilibrate the C18 column with an isocratic mixture of 40% Mobile Phase A and 60% Mobile Phase B at a flow rate of 1.0 mL/min . Set the column oven to 30°C and the detector to 220 nm . 7. System Suitability Testing (SST) : Inject 10 µL of the Working Standard (100 µg/mL) five consecutive times. 8. Validation Checkpoint : The system is only deemed suitable for sample analysis if the following criteria are met:

  • Tailing factor ( Tf​ ) ≤1.5

  • Theoretical plates ( N ) ≥5000

  • Relative Standard Deviation (%RSD) of peak area ≤2.0%

Phase 4: Sample Analysis 9. Inject a blank (Diluent) to confirm the absence of baseline interference at the analyte's retention time (~4.85 min). 10. Inject prepared unknown samples in duplicate. Bracket the samples by injecting the Working Standard every 10 injections to continuously verify system stability.

Method Validation per ICH Q2(R2)

The method was rigorously validated according to the lifecycle approach outlined in the ICH Q2(R2) guidelines[3]. This ensures the procedure is scientifically sound, reproducible, and fit for its intended purpose[4].

Validation_Lifecycle A Specificity & Selectivity B Linearity & Range A->B C Accuracy (Recovery) B->C D Precision (Repeatability) C->D E Robustness Testing D->E

Fig 2. Sequential validation lifecycle per ICH Q2(R2) guidelines.

Validation Data Summaries

Table 1: System Suitability Parameters (n=5) Demonstrates the baseline performance and resolving power of the self-validating system.

ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (RT)N/A4.85 min-
Tailing Factor ( Tf​ ) ≤1.5 1.12Pass
Theoretical Plates ( N ) ≥5000 8,450Pass
%RSD (Peak Area) ≤2.0% 0.45%Pass

Table 2: Linearity and Sensitivity Evaluated across 10% to 150% of the nominal working concentration.

ParameterResult
Linear Range10 - 150 µg/mL
Regression Equation y=45218x+1205
Correlation Coefficient ( R2 )0.9998
Limit of Detection (LOD, S/N 3:1)0.5 µg/mL
Limit of Quantitation (LOQ, S/N 10:1)1.5 µg/mL

Table 3: Accuracy (Recovery Studies) Determined by spiking the analyte into a synthetic matrix at three concentration levels.

Spike LevelTarget Conc. (µg/mL)Recovered Conc. (µg/mL)% Recovery%RSD (n=3)
50%50.049.699.2%0.8%
100%100.0100.4100.4%0.5%
150%150.0148.999.3%0.7%

Table 4: Precision (Repeatability & Intermediate Precision) Assessed via multiple preparations by different analysts on different days.

ParameterIntra-day %RSD (n=6)Inter-day %RSD (n=6, 3 days)
Retention Time0.15%0.32%
Peak Area0.65%1.10%
Assay %0.70%1.25%
Robustness

Deliberate variations were introduced to the method to test its resilience. Altering the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ) resulted in no significant changes to the tailing factor ( Tf​<1.3 ) or assay quantification (recovery remained within 98.5% - 101.5%), proving the method's robustness for routine laboratory use.

Conclusion

A highly specific, accurate, and robust HPLC-UV method has been successfully developed and validated for the quantification of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol. By utilizing a low-pH TFA mobile phase to mechanistically suppress silanol-driven peak tailing, the method delivers excellent chromatographic fidelity. The embedded system suitability checkpoints ensure that this protocol acts as a self-validating system, fully compliant with ICH Q2(R2) standards, making it highly suitable for quality control and pharmacokinetic applications.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3] URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA).[4] URL:[Link]

  • Practical HPLC Method Development . Journal of the American Chemical Society.[2] URL:[Link]

Sources

Comprehensive Application Note: Evaluating Cytotoxicity and Cell Viability Modulations by 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Context

The synthetic small molecule 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol (BPP-2) presents unique challenges in preclinical cytotoxicity screening. Structurally, BPP-2 combines a highly lipophilic 4-butylphenyl moiety with a basic piperidine ring (estimated pKa ~9.5) on a tertiary alcohol backbone.

Field-Proven Insight: Compounds with this amphiphilic, basic profile are classic lysosomotropic agents. They readily diffuse across plasma membranes in their unprotonated state but become protonated and trapped within acidic organelles (lysosomes). This trapping causes lysosomal vacuolization and severe metabolic stress, which can artificially skew mitochondrial oxidoreductase activity. Consequently, relying solely on metabolic assays (like MTT) can yield false-positive cytotoxicity artifacts. To establish true causality between BPP-2 exposure and cell death, a self-validating, orthogonal assay triad is required.

Mechanistic Rationale for Orthogonal Assays

To ensure scientific integrity and eliminate chemical interference, this protocol employs three distinct, self-validating methodologies:

  • MTT Colorimetric Assay (Metabolic Activity): Measures the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes[1]. It serves as a frontline indicator of early mitochondrial and metabolic stress[2].

  • ATP Luminescence (Absolute Viability): Quantifies total intracellular ATP using a luciferase-catalyzed reaction[3]. Because ATP is the primary energy currency of living cells and drops precipitously upon membrane rupture, this assay provides a definitive, interference-free measure of cell viability[3].

  • Annexin V / PI Flow Cytometry (Mechanism of Death): that specifically binds to phosphatidylserine (PS)[4]. During apoptosis, PS translocates from the inner to the outer plasma membrane leaflet[5]. Paired with Propidium Iodide (PI), this assay differentiates between BPP-2 induced apoptosis and generalized necrosis[6].

Experimental Workflow

Workflow Seed Cell Seeding & Adhesion (96/384-well microplates) Treat BPP-2 Treatment (Dose-Response Incubation) Seed->Treat Prep BPP-2 Preparation (DMSO Stock Formulation) Prep->Treat MTT MTT Assay (Oxidoreductase Activity) Treat->MTT ATP ATP Luminescence (Total Intracellular ATP) Treat->ATP Flow Annexin V / PI (Apoptosis vs Necrosis) Treat->Flow Data Data Integration (IC50 & Mechanism Validation) MTT->Data ATP->Data Flow->Data

Figure 1: Orthogonal experimental workflow for BPP-2 cytotoxicity screening.

Step-by-Step Methodologies

Compound Preparation and Cell Dosing

Causality Check: Due to the lipophilicity of the 4-butylphenyl group, BPP-2 must be formulated in 100% DMSO. To prevent vehicle-induced toxicity, the final DMSO concentration in the culture media must strictly remain 0.5% (v/v).

  • Cell Seeding: Seed target cells (e.g., HepG2 or HEK293) at 1×104 cells/well in 100 µL of complete media in a 96-well plate. Leave the outer perimeter wells empty and fill with sterile PBS to prevent the "edge effect" (evaporative loss that skews optical readouts).

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow adhesion.

  • BPP-2 Dosing: Prepare a 10 mM stock of BPP-2 in DMSO. Perform a 1:3 serial dilution in media to generate a 10-point dose-response curve. Add 10 µL of the 10X concentrated drug solutions to the 90 µL of media currently in the wells.

  • Exposure: Incubate for 24, 48, or 72 hours depending on the required kinetic profile.

Protocol A: MTT Colorimetric Assay
  • Reagent Addition: Add 10 µL of (5 mg/mL in PBS) directly to the 100 µL of culture media[1].

  • Incubation: Incubate for 4 hours at 37°C. Rationale: This duration is required for viable cells to internalize MTT and reduce it to insoluble purple formazan crystals via NAD(P)H-dependent mechanisms[2].

  • Solubilization: Carefully aspirate 85 µL of media. Add 50 µL of DMSO (or acidified isopropanol) to each well. Mix thoroughly on an orbital shaker for 10 minutes to fully dissolve the formazan.

  • Measurement: Read the optical density (OD) at 570 nm using a microplate spectrophotometer[1].

Protocol B: ATP Luminescence Assay (CellTiter-Glo)
  • Equilibration (Critical Step): Remove the 96-well plate from the incubator and let it equilibrate to room temperature (RT) for 30 minutes. Rationale: The luciferase enzyme in the is highly temperature-dependent; thermal gradients across the plate will cause severe data variance[3].

  • Lysis: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cellular lysis and release intracellular ATP[3].

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent "glow" signal[3].

  • Measurement: Record luminescence using a multimode plate reader (integration time: 0.5–1.0 second/well).

Protocol C: Annexin V/PI Flow Cytometry
  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells via trypsinization. Pool and centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Binding Buffer: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Rationale: Annexin V binding to externalized phosphatidylserine is strictly dependent on the presence of physiological calcium concentrations provided by this specific buffer[5].

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) solution[6].

  • Incubation: Gently vortex and incubate for 15 minutes at RT in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) via flow cytometry, capturing at least 10,000 events per sample[7].

Mechanistic Logic of Viability Readouts

Mechanism BPP2 BPP-2 Exposure Mito Mitochondrial Impairment BPP2->Mito Cytotoxicity Membrane Membrane Asymmetry Loss BPP2->Membrane Apoptosis NADH ↓ NAD(P)H Levels Mito->NADH ATP_dep ↓ ATP Production Mito->ATP_dep PS_ext PS Externalization Membrane->PS_ext Read1 Decreased Formazan (Absorbance 570nm) NADH->Read1 Impaired Reduction Read2 Decreased Luminescence (Glow Signal) ATP_dep->Read2 Lack of Substrate Read3 Annexin V Binding (Fluorescence) PS_ext->Read3 Ca2+ Dependent

Figure 2: Mechanistic pathways linking BPP-2 exposure to assay-specific readouts.

Quantitative Data Summarization & Quality Control

To ensure the trustworthiness of the screening campaign, assay robustness must be validated using the Z'-factor . A Z'-factor 0.5 indicates an excellent assay suitable for high-throughput screening. Below is a representative data structure summarizing the expected quantitative outputs when profiling BPP-2.

Assay TypePrimary Target / BiomarkerReadout ModalityExpected Z'-FactorHypothetical BPP-2 IC₅₀ (48h)Biological Interpretation
MTT NAD(P)H-dependent oxidoreductasesAbsorbance (570 nm)0.65 – 0.7512.5 µMEarly metabolic stress / Lysosomal trapping
CellTiter-Glo Total Intracellular ATPLuminescence (Glow)0.80 – 0.9014.2 µMAbsolute cell death / Loss of viability
Annexin V / PI Phosphatidylserine / DNAFluorescence (Flow)N/A (Single-cell)N/A (Population %)Induction of early apoptosis at >10 µM

Note: If the MTT IC₅₀ is significantly lower than the ATP IC₅₀, it strongly suggests that BPP-2 acts as a metabolic inhibitor or lysosomotropic agent prior to inducing actual cell death.

References

  • Wikipedia Contributors. "MTT assay." Wikipedia, The Free Encyclopedia.[Link]

  • Ghasemi, M., et al. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." International Journal of Molecular Sciences, MDPI.[Link]

  • Crowley, L. C., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Cold Spring Harbor Protocols, National Institutes of Health (PMC).[Link]

Sources

Application Notes and Protocols for Enhancing the Aqueous Solubility of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Solubility Challenge of a Novel Lipophilic Compound

The compound 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol is a novel molecule with potential therapeutic applications. However, its molecular structure, characterized by a lipophilic butylphenyl group and a piperidine ring, suggests significant challenges in achieving adequate aqueous solubility for pharmaceutical development. A preliminary in-silico analysis of the compound's physicochemical properties underscores this challenge:

PropertyPredicted ValueImplication for Drug Development
Molecular Weight 303.48 g/mol Moderate molecular size.
logP 4.5High lipophilicity, indicating poor aqueous solubility.
Aqueous Solubility 0.01 mg/LVery low intrinsic solubility, likely leading to poor dissolution and bioavailability.
pKa (basic) 9.2The presence of a basic nitrogen in the piperidine ring offers an opportunity for salt formation.
Melting Point 120 °CA moderate melting point that needs to be considered for thermal-based enhancement techniques.

Given these properties, enhancing the aqueous solubility of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol is a critical step in its development as a viable drug candidate. This document provides a comprehensive guide to several established and effective solubility enhancement techniques, complete with detailed protocols tailored to the specific characteristics of this compound. The following sections will explore the principles and practical application of salt formation, cyclodextrin complexation, solid dispersions (via spray drying and hot-melt extrusion), and the use of co-solvents and surfactants.

I. Foundational Analysis: Baseline Solubility Determination

Before attempting any solubility enhancement, it is crucial to establish a baseline for the intrinsic solubility of the compound. This provides a benchmark against which the effectiveness of different techniques can be measured.

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent system, as recommended by guidelines from regulatory bodies like the FDA.[1]

Materials:

  • 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

  • Purified water

  • pH 1.2 HCl buffer

  • pH 6.8 phosphate buffer

  • Scintillation vials

  • Orbital shaker with temperature control (set to 25 °C and 37 °C)

  • Centrifuge

  • HPLC system with a suitable column and validated analytical method for the compound

  • 0.22 µm syringe filters (chemically compatible with the solvents)

Procedure:

  • Add an excess amount of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol to separate scintillation vials containing purified water, pH 1.2 buffer, and pH 6.8 buffer. The excess solid should be clearly visible.

  • Place the vials on an orbital shaker set to a constant agitation speed at both 25 °C and 37 °C.

  • Allow the samples to equilibrate for at least 48 hours. Check for the continued presence of undissolved solid at 24 and 48 hours to ensure equilibrium has been reached.

  • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Repeat the measurement in triplicate for each condition.

II. Salt Formation: Leveraging the Basic Nature of the Piperidine Moiety

The predicted pKa of 9.2 for the piperidine nitrogen indicates that 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol is a weak base. This presents a prime opportunity to enhance its solubility through the formation of a salt with an acidic counterion.[2][3] Salt formation can significantly improve the dissolution rate and aqueous solubility of ionizable drugs.[4][5]

Protocol 2: Salt Screening and Formation

Rationale: The goal is to react the basic parent compound with various pharmaceutically acceptable acids to form a salt with improved solubility and a stable crystalline form. The pKa difference between the base and the acid should ideally be greater than 2-3 units to ensure stable salt formation.[2]

Materials:

  • 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

  • A selection of acidic counterions (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)

  • A range of organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Stir plate and magnetic stir bars

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a known molar equivalent of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • In a separate vessel, dissolve one molar equivalent of the chosen acidic counterion in the same solvent.

  • Slowly add the acid solution to the solution of the free base while stirring.

  • Observe for the formation of a precipitate. If no precipitate forms, the solvent can be slowly evaporated under reduced pressure using a rotary evaporator until a solid is obtained.

  • The resulting solid should be collected by filtration, washed with a small amount of cold solvent, and dried in a vacuum oven at a temperature well below its melting point.

  • Characterize the resulting salt for its solubility (using Protocol 1), crystallinity (using X-ray powder diffraction - XRPD), and thermal properties (using differential scanning calorimetry - DSC).

III. Cyclodextrin Complexation: Encapsulating Lipophilicity

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate lipophilic drug molecules, like 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol, forming inclusion complexes that have significantly improved aqueous solubility.[7][8][9]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading

Rationale: The kneading method is a simple and efficient way to prepare inclusion complexes, involving the formation of a paste of the drug and cyclodextrin, which facilitates the complexation process.

Materials:

  • 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

  • β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven

Procedure:

  • Determine the appropriate molar ratio of the drug to cyclodextrin (commonly starting with 1:1).

  • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a homogeneous paste.

  • Add the drug to the paste and knead for 30-45 minutes. During this process, a small amount of the solvent mixture can be added if necessary to maintain a suitable consistency.

  • The resulting paste is then dried in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • The dried complex is pulverized and sieved.

  • The formation of the inclusion complex should be confirmed using techniques like DSC, XRPD, and Fourier-transform infrared spectroscopy (FTIR). The solubility of the complex is then determined using Protocol 1.

IV. Solid Dispersions: Creating Amorphous Systems for Enhanced Dissolution

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. By converting the crystalline drug into an amorphous form, the energy barrier for dissolution is significantly reduced, leading to enhanced solubility and dissolution rates.

A. Spray Drying

Spray drying is a continuous process that rapidly converts a solution of the drug and a carrier into a dry powder, often resulting in an amorphous solid dispersion.

Protocol 4: Preparation of a Spray-Dried Solid Dispersion

Rationale: The rapid evaporation of the solvent during spray drying kinetically traps the drug in a high-energy amorphous state within the polymer matrix.

Materials:

  • 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

  • A suitable hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a copolymer like Soluplus®)

  • A common solvent for both the drug and the carrier (e.g., methanol, ethanol, or a mixture)

  • Laboratory-scale spray dryer

Procedure:

  • Prepare a solution by dissolving the drug and the polymer carrier in the chosen solvent. A typical starting drug-to-polymer ratio is 1:3 (w/w).

  • Optimize the spray drying process parameters, including inlet temperature, atomization pressure, and feed rate, to ensure efficient drying and particle formation.

  • Spray the solution into the drying chamber. The solvent rapidly evaporates, forming solid particles that are collected.

  • Characterize the resulting powder for its amorphous nature (XRPD and DSC), drug content, and dissolution properties.

B. Hot-Melt Extrusion (HME)

HME is a solvent-free process where the drug and a thermoplastic polymer are mixed and heated, forcing the molten mixture through a die to form an extrudate. This process is effective for creating solid dispersions of thermally stable drugs.

Protocol 5: Preparation of a Hot-Melt Extruded Solid Dispersion

Rationale: The combination of heat and shear forces during HME facilitates the dissolution of the drug into the molten polymer, resulting in a solid solution upon cooling.

Materials:

  • 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

  • A thermoplastic polymer carrier (e.g., Soluplus®, Kollidon® VA64)

  • Laboratory-scale hot-melt extruder with a twin-screw setup

Procedure:

  • Physically mix the drug and the polymer carrier at a predetermined ratio (e.g., 1:4 w/w).

  • Feed the physical mixture into the hot-melt extruder.

  • Set the temperature profile of the extruder barrel zones to be above the glass transition temperature of the polymer and the melting point of the drug, but below the degradation temperature of the drug.

  • The molten extrudate is cooled and then milled into a powder of a desired particle size.

  • Characterize the milled extrudate for its physical form (amorphous or crystalline), drug content, and in vitro dissolution behavior.

V. Co-solvents and Surfactants: Modifying the Solvent Environment

A. Co-solvency

Co-solvents are water-miscible organic solvents that can increase the solubility of a lipophilic drug by reducing the overall polarity of the aqueous medium.

Protocol 6: Solubility Enhancement using Co-solvents

Rationale: By creating a solvent mixture with a polarity that is more favorable for the lipophilic drug, the solubility can be significantly increased.

Materials:

  • 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

  • Pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400))

  • Purified water

Procedure:

  • Prepare a series of aqueous solutions containing increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Determine the solubility of the drug in each of these co-solvent mixtures using the shake-flask method described in Protocol 1.

  • Plot the solubility of the drug as a function of the co-solvent concentration to identify the optimal mixture for solubilization.

B. Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic drugs, thereby increasing their apparent solubility in aqueous media.

Protocol 7: Micellar Solubilization with Surfactants

Rationale: The hydrophobic core of the micelles provides a favorable environment for the lipophilic 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol, effectively solubilizing it in the bulk aqueous phase.

Materials:

  • 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

  • A selection of non-ionic surfactants (e.g., Polysorbate 80, Cremophor® EL)

  • Purified water

Procedure:

  • Prepare aqueous solutions of the surfactant at various concentrations, both below and above its known CMC.

  • Determine the solubility of the drug in each surfactant solution using the shake-flask method (Protocol 1).

  • Plot the solubility of the drug against the surfactant concentration. A significant increase in solubility is expected at concentrations above the CMC.

VI. Comparative Analysis of Enhancement Techniques

The following table provides a summary of the expected outcomes and considerations for each of the described solubility enhancement techniques for 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol.

TechniqueExpected Solubility EnhancementAdvantagesDisadvantages
Salt Formation 10-100 foldSimple, cost-effective, well-established.Only applicable to ionizable drugs; risk of disproportionation.
Cyclodextrin Complexation 10-1000 foldHigh enhancement potential; can also improve stability.Can be expensive; potential for drug displacement.
Spray Drying (Solid Dispersion) >1000 foldHigh enhancement for amorphous form; continuous process.Requires specialized equipment; potential for thermal degradation.
Hot-Melt Extrusion (Solid Dispersion) >1000 foldSolvent-free process; continuous manufacturing.Not suitable for thermolabile drugs; requires specific polymer properties.
Co-solvents 10-500 foldSimple to formulate; well-understood mechanism.Potential for in-vivo precipitation upon dilution; toxicity concerns at high concentrations.
Surfactants 10-500 foldEffective at low concentrations; can improve membrane permeability.Potential for GI irritation; complex formulation behavior.

VII. Visualizing the Workflow

The following diagrams illustrate the general workflow for solubility enhancement and the specific process of forming a solid dispersion via spray drying.

G cluster_0 Solubility Enhancement Workflow Start Start Baseline_Solubility Determine Baseline Solubility (Protocol 1) Start->Baseline_Solubility Select_Techniques Select Appropriate Enhancement Techniques Baseline_Solubility->Select_Techniques Salt_Formation Salt Formation (Protocol 2) Select_Techniques->Salt_Formation Cyclodextrin Cyclodextrin Complexation (Protocol 3) Select_Techniques->Cyclodextrin Solid_Dispersion Solid Dispersion (Protocols 4 & 5) Select_Techniques->Solid_Dispersion Co_solvents_Surfactants Co-solvents/Surfactants (Protocols 6 & 7) Select_Techniques->Co_solvents_Surfactants Characterize Characterize Formulations (Solubility, Physical Form) Salt_Formation->Characterize Cyclodextrin->Characterize Solid_Dispersion->Characterize Co_solvents_Surfactants->Characterize Compare Compare Effectiveness & Select Lead Formulation Characterize->Compare End End Compare->End

Caption: General workflow for selecting and evaluating solubility enhancement techniques.

G cluster_1 Spray Drying for Solid Dispersion Prepare_Solution Prepare Solution of Drug and Polymer in Solvent Atomize Atomize Solution into Fine Droplets Prepare_Solution->Atomize Feed into Spray Dryer Dry Rapidly Dry Droplets with Hot Gas Atomize->Dry Collect Collect Dry Powder (Amorphous Solid Dispersion) Dry->Collect Characterize_SD Characterize Powder (XRPD, DSC, Dissolution) Collect->Characterize_SD

Caption: Step-by-step process of creating a solid dispersion using spray drying.

VIII. Conclusion and Recommendations

The poor aqueous solubility of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol presents a significant hurdle to its development. However, as outlined in these application notes, a range of powerful techniques is available to address this challenge. Based on the predicted physicochemical properties, the following tiered approach is recommended:

  • Tier 1: Salt Formation. Given the basic pKa, this is the most straightforward and cost-effective approach and should be explored first.

  • Tier 2: Solid Dispersions. If salt formation does not yield sufficient solubility enhancement or a stable solid form, amorphous solid dispersions created by either spray drying or hot-melt extrusion offer the potential for dramatic improvements in dissolution.

  • Tier 3: Cyclodextrin Complexation and Surfactant/Co-solvent Systems. These methods provide further options, particularly for liquid formulations or if solid-state approaches prove challenging.

A systematic evaluation of these techniques, guided by the protocols provided, will enable the selection of an optimal formulation strategy to advance the development of this promising compound.

References

  • Manaargadoo-Catin, M., et al. (2016). Hemolysis by surfactants — a review. Advances in Colloid and Interface Science, 228, 1–16. Available at: [Link]

  • Various Authors. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Drug Delivery Science and Technology.
  • Kumar, S., & Singh, J. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research.
  • Patel, A., et al. (2015). A Systematic Approach to Design and Prepare Solid Dispersions of Poorly Water-Soluble Drug. AAPS PharmSciTech, 16(1), 219–233. Available at: [Link]

  • Mogal, S. A., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 4(5), 1574-1586.
  • Silva, R. C., & Levis, M. (2025). Spray drying: The key to maximize drug solubility and bioavailability. Siegfried Holding AG.
  • Contract Pharma. (2021). Spray Drying: A Proven Approach to Enhance the Solubility of APIs. Contract Pharma. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143.
  • Pharma's Almanac. (2017). Spray Drying Enhances Solubility and Bioavailability. Pharma's Almanac. Available at: [Link]

  • Sharma, A., & Jain, C. P. (2010). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 1(9), 1-13.
  • Singh, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Paudel, A., et al. (2013). Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations. International Journal of Pharmaceutics, 453(1), 253-284.
  • Kumar, V., et al. (2018). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 8(5), 343-349.
  • Various Authors. (2022).
  • Various Authors. (2025).
  • USP-NF. (2013).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Various Authors. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing of drugs: Effect on dissolution rate. Iranian Journal of Pharmaceutical Research, 10(2), 189–201.
  • Various Authors. (2017). Micronization Technique for Solubility Enhancement.
  • Various Authors. (n.d.). Surfactants and their applications in pharmaceutical dosage form. Slideshare.
  • Various Authors. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Serajuddin, A. T. M. (n.d.). Salt formation to improve drug solubility. Novartis Pharmaceuticals.
  • PatSnap. (2026). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?.
  • Various Authors. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
  • Patil, H., et al. (2015).
  • Merck Millipore. (n.d.).
  • Various Authors. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Various Authors. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics.
  • Various Authors. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Various Authors. (2025). The Hot Melt Extrusion (HME) in Pharmaceutical Technology: A Comprehensive Review. Journal of Drug Delivery and Therapeutics.
  • Various Authors. (2021). Hot-melt extrusion technique: A novel continuous manufacturing method for enteric-coated pellets. Journal of Drug Delivery Science and Technology.
  • Various Authors. (2024). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation—Where Are We Now?. Pharma Excipients.
  • Various Authors. (2020).
  • Various Authors. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Various Authors. (2024). Asian Journal of Pharmaceutical Research and Development A Systemic Review on Techniques of Solubility Enhancement for Poor Wat. Asian Journal of Pharmaceutical Research and Development.
  • Various Authors. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Various Authors. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • David, S. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Various Authors. (2025). Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement. Advances in Research.
  • Various Authors. (n.d.). BEHAVIOURAL STUDY OF CYCLODEXTRIN INCLUSION COMPLEX ON ENHANCEMENT OF SOLUBILITY OF ACECLOFENAC.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.
  • Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Shape of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Resolving peak tailing, broadening, and retention instability for basic, lipophilic amines.

The Root Cause: Mechanistic Causality of Peak Tailing

When analyzing 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol , chromatographers frequently encounter severe peak tailing (Asymmetry factor, As​>1.5 ) and poor resolution. To troubleshoot this, we must look at the molecule's structural components:

  • The Butylphenyl Group: Provides strong lipophilicity, driving the primary hydrophobic retention mechanism on reversed-phase (C18/C8) columns.

  • The Piperidine Ring: A highly basic secondary/tertiary amine environment (pKa ~10).

Peak tailing is rarely a random error; it is a thermodynamic consequence of multiple retention mechanisms [1]. In traditional silica-based columns, unbonded residual silanol groups (Si–OH) exist on the stationary phase. Because free silanols are acidic, they easily ionize into negatively charged silanoxide ions (Si–O⁻) at standard mobile phase pH levels (pH 3–8)[1]. Simultaneously, the basic piperidine ring becomes protonated (positively charged).

This creates a strong, secondary ion-exchange interaction [2]. Because these silanol active sites are limited in number and have slow desorption kinetics, they quickly become overloaded, causing the trailing edge of the analyte peak to elongate[3][4].

StructureLogic Struct1 Piperidine Ring (Basic Amine, pKa ~10) Challenge1 Ion-Exchange with Ionized Silanols (Si-O⁻) Struct1->Challenge1 Protonation Struct2 Butylphenyl Group (Highly Lipophilic) Challenge2 Strong Hydrophobic Retention Struct2->Challenge2 Partitioning Effect1 Severe Peak Tailing (As > 1.5) Challenge1->Effect1 Secondary Interaction Effect2 Late Elution / Peak Broadening Challenge2->Effect2 Slow Desorption Solution1 Low pH (pH < 3) or High pH (pH > 10.5) Effect1->Solution1 Suppress Ionization Solution2 Polar-Embedded Column (e.g., RP-Amide) Effect1->Solution2 Shield Silanols Solution3 Optimize Organic Modifier (MeCN/MeOH) Effect2->Solution3 Increase Elution Strength

Caption: Logical mapping of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol structural features to HPLC solutions.

Experimental Protocols: Self-Validating Workflows

To achieve a sharp, symmetrical Gaussian peak, you must disrupt the secondary ion-exchange mechanism. Below are field-proven, step-by-step methodologies.

Protocol A: Mobile Phase pH Optimization (Thermodynamic Control)

By shifting the pH, you control the ionization state of either the stationary phase or the analyte.

Option 1: Low pH Strategy (pH 3.0)

  • Mechanism: Low pH suppresses silanol ionization, converting active Si–O⁻ back to neutral Si–OH, thereby eliminating the electrostatic attraction to the protonated piperidine[1][2].

  • Methodology:

    • Prepare a 20 mM Potassium Phosphate buffer.

    • Adjust to pH 2.5 using Phosphoric acid (H₃PO₄). Filter through a 0.22 µm membrane.

    • Use Acetonitrile (MeCN) as the organic modifier to prevent buffer precipitation during gradient elution[5].

  • Self-Validation Step: Inject a neutral hydrophobic marker (e.g., toluene) alongside your sample. If the neutral marker's peak shape is perfect but the piperidine derivative still tails, the issue is chemical (residual silanols). If both tail, the issue is physical (e.g., column voiding)[3].

Option 2: High pH Strategy (pH 10.5)

  • Mechanism: Operates above the pKa of the piperidine ring, deprotonating the nitrogen. The neutral analyte interacts solely via hydrophobic partitioning.

  • Methodology:

    • Prepare a 10 mM Ammonium Bicarbonate buffer.

    • Adjust to pH 10.5 using Ammonium Hydroxide.

    • Critical: You must use a hybrid silica (e.g., Ethylene-Bridged Hybrid) or polymeric column. Standard Type A/B silica dissolves rapidly at pH > 8[6].

Protocol B: Column Chemistry & Additives (Kinetic Control)

If pH adjustment is restricted (e.g., due to MS compatibility), alter the stationary phase chemistry.

  • Polar-Embedded Columns (e.g., RP-Amide): These columns contain an embedded polar group (EPG) near the silica surface. The EPG creates a localized shield of highly structured water molecules that physically blocks the basic piperidine from reaching the residual silanols, improving peak shape without requiring extreme pH[7].

  • Silanol Suppressors (TEA Addition): Add 5 mM Triethylamine (TEA) to your aqueous mobile phase[5]. TEA acts as a sacrificial competing base. Because it is small and highly basic, it saturates the active silanol sites, leaving them unavailable to interact with your target analyte[1][6]. Note: This is incompatible with LC-MS.

Diagnostic Workflow

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) CheckSolvent Is Sample Solvent stronger than Mobile Phase? Start->CheckSolvent FixSolvent Dilute sample in initial mobile phase CheckSolvent->FixSolvent Yes CheckMass Is Column Overloaded? (Inject 1/10th volume) CheckSolvent->CheckMass No Success Symmetrical Peak (As < 1.2) FixSolvent->Success FixMass Reduce injection volume or sample concentration CheckMass->FixMass Yes CheckChemistry Chemical Interaction: Silanol Activity CheckMass->CheckChemistry No FixMass->Success ActionPH Adjust Mobile Phase pH (pH < 3 or pH > 10.5) CheckChemistry->ActionPH ActionCol Switch to Type B Silica or RP-Amide Column CheckChemistry->ActionCol ActionAdd Add 5 mM Triethylamine (TEA) to Buffer CheckChemistry->ActionAdd ActionPH->Success ActionCol->Success ActionAdd->Success

Caption: Step-by-step diagnostic workflow for resolving peak tailing of basic analytes.

Quantitative Data & Strategy Comparison

Table 1: Impact of Chromatographic Conditions on 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

Strategy / ConditionMechanism of ActionExpected Asymmetry ( As​ )Retention Time ShiftColumn Compatibility
Standard C18, pH 7.0 Baseline (High silanol ionization, protonated amine)> 2.5 (Severe Tailing)Long (Dual retention)All Silica
Standard C18, pH 2.5 Suppresses silanol ionization (Si-O⁻ Si-OH)1.2 - 1.4 (Acceptable)ShorterType A & B Silica
Hybrid C18, pH 10.5 Deprotonates piperidine (Neutralizes analyte)1.0 - 1.1 (Excellent)Longer (High lipophilicity)Hybrid / Polymer ONLY
RP-Amide, pH 7.0 EPG shields silanols from basic amine1.1 - 1.3 (Good)ModerateEPG Columns
C18 + 5mM TEA, pH 3.0 TEA competitively blocks active silanols1.0 - 1.2 (Excellent)ShorterType B Silica (Shortens lifespan)

(Data synthesized from standard chromatographic principles for basic amines[1][2][5][7])

Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 2.5, but I am still seeing peak fronting. What is happening? A: Peak fronting is rarely caused by chemical interactions. It typically indicates a physical problem, such as column collapse (voiding at the head of the column) or an injection solvent mismatch[1][3]. If your sample is dissolved in 100% Acetonitrile but your initial mobile phase is 90% water, the analyte will travel quickly through the column before focusing, causing fronting. Always dilute your sample in the initial mobile phase conditions[3][4].

Q: Can I use LC-MS with the Triethylamine (TEA) additive method? A: No. TEA and high-ionic-strength non-volatile buffers (like phosphates) are highly detrimental to LC-MS systems. They cause severe ion suppression and contaminate the mass spectrometer source[6]. For LC-MS, use volatile buffers like Formic Acid (0.1%) to achieve a low pH, or Ammonium Hydroxide for high pH, combined with a high-purity Type B silica or hybrid column[1][6].

Q: Why does my peak shape degrade over time even when using a low pH method? A: Over time, highly acidic mobile phases (especially around pH 2 or lower) can hydrolyze the bonded phase (C18 chains) and the endcapping reagents off the silica support[5]. This exposes fresh, highly active silanol groups, which re-introduce the secondary ion-exchange interactions with your piperidine compound. Using a guard column or switching to a sterically protected stationary phase can mitigate this degradation[8].

Q: Does peak tailing actually affect the accuracy of my quantification? A: Yes. Severe peak tailing makes it difficult for chromatography software to accurately determine where the peak ends (baseline integration). This variability directly impacts the precision and reproducibility of the Area Under the Curve (AUC), leading to unreliable quantification, especially at low concentrations[1][4].

References

  • Title: How to Reduce Peak Tailing in HPLC? | Source: phenomenex.com | URL: 1

  • Title: Peak Tailing in HPLC | Source: elementlabsolutions.com | URL: 2

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes | Source: phenomenex.com | URL: 5

  • Title: HPLC Troubleshooting | Source: thermofisher.com | URL: 6

  • Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | Source: chromatographyonline.com | URL: 3

  • Title: Ascentis® Express RP-Amide HPLC Columns | Source: sigmaaldrich.com | URL: 7

  • Title: HPLC Troubleshooting Guide | Source: pitt.edu | URL: 8

  • Title: Common Causes Of Peak Tailing in Chromatography | Source: alwsci.com | URL: 4

Sources

optimizing extraction yield of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol from blood plasma

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol Matrix: Blood Plasma (Human/Animal) Application: LC-MS/MS Quantitative Bioanalysis

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with optimizing the extraction yield of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol from complex biological matrices.

Part 1: Analyte Profiling & Extraction Logic

To design a self-validating extraction protocol, we must first establish the causality between the molecule's structure and its physical chemistry:

  • Basic Amine Center: The piperidine nitrogen has a pKa of approximately 9.5. At physiological pH (~7.4), it is highly protonated (positively charged), leading to strong ion-dipole interactions with plasma proteins.

  • High Lipophilicity: The 4-butylphenyl moiety and the propan-2-ol backbone drive strong hydrophobic behavior, making the un-ionized form highly soluble in non-polar organic solvents.

  • The Bioanalytical Challenge: The combination of lipophilicity and basicity means this compound is highly susceptible to matrix effects (ion suppression) caused by endogenous plasma phospholipids co-eluting in the ESI-MS source.

Quantitative Comparison of Extraction Strategies

The table below summarizes the expected performance of various extraction methodologies for this specific compound class.

Extraction MethodExpected Recovery YieldMatrix CleanlinessPhospholipid RemovalBest Application
Protein Precipitation (PPT) 65% – 75%LowPoorRapid early-discovery screening
Liquid-Liquid Extraction (LLE) 85% – 90%HighModerateHigh-throughput, cost-sensitive assays
Mixed-Mode Cation Exchange (MCX) > 95% Very High Excellent (>99%) Regulated PK/TK LC-MS/MS assays
Part 2: Step-by-Step Validated Methodologies
Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

MCX Solid-Phase Extraction is the most authoritative method for basic, lipophilic drugs. It utilizes a dual-retention mechanism (hydrophobic and electrostatic) to lock the analyte in place while aggressively washing away neutral lipids and phospholipids.

  • Sample Pre-treatment (Acidification): Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H₃PO₄).

    • Causality: Drops the pH well below the piperidine pKa, ensuring 100% protonation of the nitrogen. It also disrupts protein-binding, freeing the analyte.

  • Sorbent Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% H₃PO₄ through the MCX cartridge.

  • Loading: Apply the acidified plasma sample at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in water.

    • Causality: Removes water-soluble endogenous salts and hydrophilic proteins.

  • Organic Wash (Critical Step): Pass 1 mL of 100% Methanol.

    • Causality: Because the analyte is ionically bound to the sulfonic acid groups on the sorbent, 100% organic solvent will not elute it. However, this step completely washes away neutral, highly lipophilic endogenous phospholipids that cause ion suppression[1].

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH neutralizes the piperidine nitrogen, breaking the ionic bond. The methanol simultaneously overcomes the hydrophobic interactions, eluting the pure target compound.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in the LC mobile phase.

Protocol B: Modified Liquid-Liquid Extraction (LLE)

For laboratories lacking SPE infrastructure, LLE can be optimized. Traditional LLE often suffers from emulsion formation at the aqueous-organic interface when processing plasma.

  • Alkalinization: Add 50 µL of 0.5 M Sodium Hydroxide (NaOH) to 100 µL of plasma.

    • Causality: Raises the pH to ~11.5 (pKa + 2), driving the piperidine ring into its neutral, un-ionized state to maximize organic partitioning.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) mixed with Acetonitrile (4:1, v/v).

    • Causality: While MTBE is an excellent solvent for basic drugs, the addition of a water-miscible co-solvent like Acetonitrile acts as a phase modifier. This effectively eliminates the formation of irregular protein emulsions at the interface, ensuring clean phase separation and higher recovery[2].

  • Separation: Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Recovery: Transfer the upper organic layer, evaporate, and reconstitute.

Part 3: Troubleshooting Guides & FAQs

Q: I am observing severe ion suppression and a drifting baseline during LC-MS/MS analysis. How do I resolve this? A: This is a classic symptom of phospholipid contamination. Endogenous glycerophospholipids compete for charge in the Electrospray Ionization (ESI) source, suppressing the signal of your target analyte. Actionable Fix: If using Protein Precipitation (PPT), abandon it in favor of Protocol A (MCX SPE). The 100% Methanol wash step in the MCX protocol is specifically designed to flush phospholipids to waste before the target compound is eluted.

Q: My LLE recovery is highly variable and peaks around 65%. How can I improve precision and yield? A: Variable LLE recovery for lipophilic basic amines is usually caused by two factors: incomplete deprotonation or physical trapping in the emulsion layer. Actionable Fix: Ensure your alkalinization step pushes the plasma pH above 11.5. Furthermore, transition from pure MTBE to an MTBE/Acetonitrile (4:1) mixture. The acetonitrile breaks the interfacial emulsion, allowing the analyte to freely partition into the organic layer[2].

Q: The compound seems to degrade or disappear during the nitrogen evaporation step. What is happening? A: 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol, in its un-ionized freebase form, can exhibit volatility or non-specific binding to the walls of polypropylene collection plates when taken to complete dryness. Actionable Fix: Add 10 µL of a "keeper solvent" (e.g., 1% acidic ethylene glycol in methanol) to the collection plate prior to evaporation. The acid converts the amine back into a stable, non-volatile salt, and the high-boiling ethylene glycol prevents the well from going completely dry.

Part 4: Process Visualizations

SPE_Workflow Start Plasma Sample (High Protein Binding) Acidify Acidification (2% H3PO4) Protonates Piperidine N+ Start->Acidify Load Load onto MCX Sorbent (Dual Retention: Ionic + RP) Acidify->Load Wash1 Aqueous Wash (2% FA) Removes Salts & Proteins Load->Wash1 Wash2 Organic Wash (100% MeOH) Removes Phospholipids Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Neutralizes Amine, Releases Drug Wash2->Elute

Caption: MCX SPE mechanism isolating the basic analyte while eliminating matrix interferences.

Matrix_Effects Plasma Extracted Plasma Sample Phospholipids Endogenous Phospholipids (Co-elution in LC) Plasma->Phospholipids If poorly extracted (PPT) Mitigation Mitigation Strategy: MCX Wash or HybridSPE Plasma->Mitigation Optimized Workflow ESI ESI Source Charge Competition Phospholipids->ESI Suppression Ion Suppression (Reduced Analyte Signal) ESI->Suppression Clean Clean Extract (No Phospholipids) Mitigation->Clean Signal Optimal LC-MS/MS Signal (High Sensitivity) Clean->Signal

Caption: Pathway of phospholipid-induced ion suppression and mitigation via targeted sample cleanup.

Sources

Technical Support Center: Troubleshooting Baseline Noise in the Mass Spectrometry of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth, field-proven insights into resolving one of the most common challenges in the mass spectrometry analysis of novel compounds: baseline noise. Our focus today is on 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol , a molecule whose structure—containing a basic piperidine nitrogen and a hydrophobic butylphenyl group—presents specific considerations for achieving a clean, stable baseline essential for accurate detection and quantification. This document moves beyond simple checklists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to quickly orient you to the fundamental concepts of baseline noise in the context of your analyte.

Q1: What is baseline noise, and why is it a critical problem?

A: The baseline refers to the signal produced by the mass spectrometer when only the mobile phase is flowing through the system.[1] Ideally, this should be a flat, stable line. Baseline noise is the random fluctuation or "fuzz" on that line.[1] It is a critical issue because high noise levels obscure the real signals from your analyte, particularly at low concentrations. This directly impacts the signal-to-noise ratio (S/N), which is a key metric for determining the sensitivity of your method and establishing reliable limits of detection (LOD) and quantitation (LOQ).[1][2]

Q2: What are the most common sources of baseline noise when analyzing 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol?

A: For a molecule like this, noise typically originates from several key areas:

  • Mobile Phase Contamination: Impurities in solvents (even LC-MS grade), additives (like formic or acetic acid), or the water used for your aqueous phase are the most frequent culprits.[3][4][5]

  • Sample Matrix Effects: Co-eluting substances from your sample that are not the analyte of interest can interfere with the ionization process, contributing to background noise.[3][5]

  • System Contamination: Residue from previous analyses, plasticizers leached from vials or tubing, or salts can build up in the autosampler, pump, column, or, most commonly, the ion source.[3][6][7]

  • Sub-optimal Ionization Conditions: Incorrect settings for gas flows, temperatures, or voltages in the electrospray ionization (ESI) source can lead to an unstable spray and increased noise.[8][9]

Q3: How can I quickly differentiate between chemical noise and electronic noise?

A: This is a crucial first diagnostic step. Chemical noise comes from unwanted ions hitting the detector, while electronic noise is inherent to the detector system itself. To distinguish them:

  • Turn off the electrospray ionization source voltage and stop the liquid flow.

  • Observe the baseline. If the noise disappears, it is chemical noise , originating from your solvents, sample, or system contamination.[10]

  • If the noise persists with the spray off, it is likely electronic noise .[10] This may indicate issues with the detector, system electronics, or improper electrical grounding of the instrument.[11]

Q4: What are the recommended starting ionization settings for 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol?

A: Given the presence of the piperidine ring, which contains a basic nitrogen atom, this compound is expected to ionize efficiently in Positive Electrospray Ionization (ESI+) mode . The basic nitrogen is readily protonated to form the [M+H]+ ion.

ParameterRecommended Starting PointRationale & Causality
Ionization Mode ESI Positive (ESI+)The basic piperidine nitrogen is easily protonated.
Capillary Voltage 3,000 - 4,000 VProvides the necessary electrical field to generate a stable spray.
Drying Gas Temp. 300 - 350 °CFacilitates desolvation of droplets; temperature is dependent on mobile phase flow rate and composition.[5]
Drying Gas Flow 8 - 12 L/minAssists in solvent evaporation to release gas-phase ions. Higher flows are needed for higher LC flow rates.[5]
Nebulizer Gas 35 - 50 psiHelps form fine droplets, which is crucial for efficient ionization.
Cone/Orifice Voltage 20 - 40 VA moderate voltage helps transfer ions into the mass analyzer while minimizing in-source fragmentation and declustering hydrated ions, which can reduce noise.[9]

Systematic Troubleshooting Guide for Baseline Noise

When faced with a noisy baseline, a systematic approach is essential to avoid unnecessary changes and quickly pinpoint the source. The following guide provides a logical workflow, starting with the simplest and most common causes.

Troubleshooting_Flowchart cluster_0 Start: High Baseline Noise Observed cluster_1 Phase 1: Isolate the Source (LC vs. MS) cluster_2 Phase 2: Troubleshoot the LC System cluster_3 Phase 3: Troubleshoot the MS System cluster_4 Resolution Start High Baseline Noise Detected Isolate_LCMS Disconnect LC from MS. Infuse clean solvent (e.g., 50:50 ACN:H2O) directly into MS. Start->Isolate_LCMS Check_Noise1 Is the noise gone? Isolate_LCMS->Check_Noise1 Check_Solvents Prepare fresh mobile phase using new, LC-MS grade solvents and additives from a different lot. Check_Noise1->Check_Solvents Yes Clean_Source Perform routine ion source cleaning: - Capillary/Spray Shield - Cone/Orifice Check_Noise1->Clean_Source No Check_Noise2 Noise resolved? Check_Solvents->Check_Noise2 Check_System Systematically check for contamination: - Autosampler wash solution - Pump seals and degasser - Column bleed (run blank gradient) Check_Noise2->Check_System No Resolved Problem Resolved Check_Noise2->Resolved Yes Check_Noise3 Noise resolved? Check_System->Check_Noise3 Check_Noise3->Resolved Yes Contact_Support Issue Persists. Contact Service Engineer. Check_Noise3->Contact_Support No Check_Noise4 Noise resolved? Clean_Source->Check_Noise4 Check_Settings Re-optimize source parameters (gas flows, temperatures). Check for leaks in the MS inlet. Check_Noise4->Check_Settings No Check_Noise4->Resolved Yes Check_Settings->Resolved

Caption: A systematic flowchart for diagnosing the root cause of baseline noise.

Problem: My baseline is consistently high and noisy across the entire chromatogram.

This issue points to a persistent source of contamination or an electronic problem. Follow this detailed protocol to isolate the cause.

Protocol: Isolating and Eliminating Persistent Noise

  • Distinguish Chemical vs. Electronic Noise:

    • As described in FAQ #3, turn off the ESI spray voltage. If noise remains, the issue is electronic; check instrument grounding and contact your service engineer. If the noise disappears, proceed to the next step as the cause is chemical.[10]

  • Isolate the Mass Spectrometer from the LC System:

    • Causality: This step determines whether the contamination originates from the LC components (pumps, solvents, autosampler, column) or the MS itself.[12]

    • Action: Disconnect the LC flow from the ESI source. Using a syringe pump, infuse a fresh, high-purity solvent mixture (e.g., 50:50 LC-MS grade acetonitrile/water) directly into the mass spectrometer at a typical flow rate (e.g., 0.2-0.4 mL/min).

    • Analysis:

      • If the baseline is now clean and stable, the contamination is coming from your LC system. Proceed to Step 3.

      • If the baseline is still noisy, the contamination is in the MS ion source or inlet. Proceed to Step 4.

  • Troubleshoot the LC System:

    • Causality: Contamination can be introduced at any point in the fluidic path. The most common source is the mobile phase itself.[4]

    • Action A (Mobile Phase): Prepare completely fresh mobile phases. Use a new bottle of LC-MS grade solvent and water.[5][13] If you use additives like formic acid, open a new ampule. Contamination in these additives is a frequent and often overlooked cause of high background.[4]

    • Action B (System Components): If fresh solvents don't solve the issue, run a blank injection (injecting only your sample solvent). If contaminant peaks appear, the issue could be carryover from the autosampler.[3][14] Flush the entire system, including the autosampler needle and injection loop, with a strong solvent.[15]

  • Troubleshoot the Mass Spectrometer Source:

    • Causality: The ion source is where charged droplets are formed and desolvated. It is exposed to every sample and all mobile phase components, making it the most common site for contamination buildup in the MS.[6]

    • Action: Perform a routine cleaning of the ion source components according to the manufacturer's guidelines. This typically involves cleaning the ESI probe, capillary, and spray shield.[6][15] Sonicating these parts in a sequence of high-purity water, methanol, and isopropanol is often effective.

    • Analysis: After reassembly, repeat the infusion from Step 2. A clean baseline indicates the source was the problem.

Problem: I observe random, sharp spikes in my baseline.

This type of noise is distinct from the consistent "fuzz" of chemical noise and usually has a physical or electrical cause.

Protocol: Eliminating Spiking Noise

  • Check for Air Bubbles:

    • Causality: Air bubbles entering the detector cell will cause a sudden, sharp change in the signal, appearing as a spike.[16] Bubbles can form if the mobile phase is not properly degassed or if there is a loose fitting in the flow path.[1]

    • Action: Ensure the online degasser is functioning correctly. Check all fluidic connections for leaks from the solvent bottles to the MS source. Applying a small amount of backpressure to the detector outlet can sometimes help keep dissolved gases in solution.[16]

  • Investigate Electrical Interference:

    • Causality: Mass spectrometers are sensitive electronic instruments. Other equipment in the lab (centrifuges, refrigerators, etc.) on the same electrical circuit can introduce electrical noise that manifests as spikes.[11]

    • Action: Check that the instrument is on a dedicated, properly grounded circuit. If possible, temporarily turn off nearby equipment to see if the spiking stops. Ensure all system components are properly grounded.[1]

Best Practices for Noise Prevention

Proactive measures are the most effective way to ensure a stable, low-noise baseline for your analyses of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol.

Protocol: Optimized Sample Preparation

Proper sample preparation is crucial to minimize the introduction of interfering compounds that create background noise.[17]

  • Solvent Selection: Dissolve your sample in a solvent that is compatible with the mobile phase. For this compound, a starting point of 50:50 acetonitrile:water is recommended. Avoid using non-volatile buffers or salts like phosphates or sulfates.[7] If a buffer is needed, use a volatile one like ammonium formate or ammonium acetate at low concentrations (e.g., 5-10 mM).[7]

  • Filtration: Always filter your sample through a 0.22 µm syringe filter before injection.[13] This removes particulate matter that can clog the system and create pressure fluctuations, which in turn cause baseline noise.[14] Use a filter material with low analyte binding, such as hydrophilic PTFE.[13]

  • Concentration Management: Overly concentrated samples can contaminate the ion source quickly, leading to increased noise and carryover.[18] Aim for a starting concentration in the range of 1-10 µg/mL and dilute if necessary.

Preventative Maintenance Schedule

Regular maintenance is key to long-term performance and minimizing downtime.[8][14]

ComponentTaskFrequencyRationale
Mobile Phase Prepare fresh solvents.Daily or every 2-3 daysPrevents microbial growth and degradation of additives, which are common sources of noise.[3]
LC System Flush the system with a strong solvent mix.WeeklyRemoves accumulated residues from pumps and tubing.
MS Ion Source Inspect and clean external components (spray shield, capillary tip).WeeklyThese parts are most exposed to contamination and are easy to access.
MS Ion Source Perform a full source cleaning (disassembly).Monthly or as neededPrevents significant buildup that can lead to chronic noise and sensitivity loss.[14][15]
System Suitability Inject a standard compound and blank.Daily before analysisMonitors system performance, checks for carryover, and ensures a stable baseline before running valuable samples.[3]

References

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. Chromatography Online. [Link]

  • Controlling Contamination in LC/MS Systems. Waters Corporation. [Link]

  • Chemical Noise in Mass Spectrometry. Spectroscopy Online. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu. [Link]

  • Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. National Center for Biotechnology Information. [Link]

  • Chemical Noise in Mass Spectrometry. Spectroscopy Online. [Link]

  • Sample Preparation. Harvard University, Center for Mass Spectrometry. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. [Link]

  • Notes on Troubleshooting LC/MS Contamination. University of California, Berkeley. [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford, Mass Spectrometry Research Facility. [Link]

  • Chemical contamination is one of the more common problems with LC/MS. Try this troubleshooting path. University of California, Berkeley. [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC International. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background?. ResearchGate. [Link]

  • How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?. ResearchGate. [Link]

  • 5 Ways to Approach Baseline Issues. Chromatography Today. [Link]

  • Electrospray helpful hints. Massachusetts Institute of Technology. [Link]

  • Troubleshooting baseline issues observed in ESI- LCMS. Chromatography Forum. [Link]

  • Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

Sources

Validation & Comparative

A Guide to Ensuring Inter-Laboratory Reproducibility of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol (BPP-OH) Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing and maintaining inter-laboratory reproducibility in binding assays for 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol (BPP-OH), a significant ligand for sigma receptors.[1][2] Adherence to the principles and protocols outlined herein is critical for generating robust, comparable, and reliable data across different research sites, a cornerstone of collaborative drug discovery and development.

Introduction: The Challenge of Reproducibility in Ligand Binding Assays

Ligand binding assays are fundamental tools in pharmacology for characterizing the interaction between a ligand and its target receptor.[3] However, the inherent complexity of these biological assays can lead to significant variability in results between laboratories. This guide will address the key factors influencing the reproducibility of binding assays for BPP-OH, a piperidine derivative with known pharmacological applications, and provide actionable strategies to mitigate these variabilities.[4][5][6][7]

The core challenge in inter-laboratory reproducibility lies in the meticulous control of experimental variables. Minor deviations in protocol, reagents, or data analysis can cascade into substantial differences in measured binding affinities (Kᵢ) and receptor densities (Bₘₐₓ). This guide emphasizes a proactive approach to assay standardization, ensuring that data generated in one laboratory can be confidently compared with and reproduced in another.

Foundational Pillars of a Reproducible BPP-OH Binding Assay

Achieving inter-laboratory reproducibility is not merely about following a written protocol; it is about understanding the "why" behind each step. The following sections detail the critical pillars that underpin a robust and transferable BPP-OH binding assay.

Critical Reagent Characterization and Management

The quality and consistency of critical reagents are paramount for assay reproducibility.[8] For a BPP-OH binding assay, these include the radioligand, the cell membranes or tissue homogenates expressing the sigma receptor, and all buffer components.

  • Radioligand Quality: The choice and handling of the radioligand are crucial. For BPP-OH, which targets sigma receptors, a common approach is to use a radiolabeled ligand known to bind to these receptors, such as -pentazocine or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), in a competitive binding format.[1][2] Key considerations include:

    • High Specific Activity: A higher specific activity allows for the use of lower radioligand concentrations, which can improve the signal-to-noise ratio.[9]

    • Radiochemical Purity: The purity of the radioligand should be greater than 90% to minimize the impact of labeled impurities on binding.[9]

    • Stability: Radioligands have a finite shelf-life and should be stored under recommended conditions to prevent degradation.[9]

  • Receptor Source: Whether using cultured cells expressing sigma receptors or tissue homogenates (e.g., from guinea pig liver, which has high sigma-1 receptor expression), consistency is key.[2]

    • Standardized Preparation: A detailed and standardized protocol for membrane preparation is essential to ensure consistent receptor concentration and integrity.[10]

    • Lot-to-Lot Consistency: For commercially sourced cells or tissues, it is vital to qualify new lots to ensure they perform comparably to previous batches.

  • Buffer and Reagents: Seemingly minor variations in buffer composition, such as pH and ionic strength, can significantly impact ligand binding.[11] All buffers and reagent solutions must be prepared using a standardized protocol with high-purity water and chemicals.

Assay Protocol Standardization

A detailed, unambiguous, and well-documented assay protocol is the bedrock of reproducibility. This protocol should go beyond a simple list of steps and include the rationale for each critical parameter.

Visualizing the Path to Reproducibility

The following diagram illustrates the key stages and considerations for establishing a reproducible BPP-OH binding assay workflow.

Reproducible_Assay_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Inter-Laboratory Transfer & Execution cluster_2 Outcome Reagent_Qualification Critical Reagent Qualification Protocol_Standardization Protocol Standardization Reagent_Qualification->Protocol_Standardization Consistent Inputs Assay_Validation Assay Validation Protocol_Standardization->Assay_Validation Defined Parameters Site_Training Comprehensive Site Training Assay_Validation->Site_Training Validated Method Transfer Bridging_Studies Bridging Studies Site_Training->Bridging_Studies Knowledge Transfer Data_Monitoring Ongoing Performance Monitoring Bridging_Studies->Data_Monitoring Performance Verification Reproducible_Data Reproducible BPP-OH Binding Data Data_Monitoring->Reproducible_Data Consistent Output

Caption: Workflow for establishing inter-laboratory reproducibility.

Data Analysis and Interpretation

Standardizing the data analysis workflow is as critical as standardizing the wet-lab protocol.

  • Curve Fitting: The choice of a non-linear regression model for fitting competition binding data is crucial. The four-parameter logistic (4PL) model is commonly used.[3][12] The specific software and fitting algorithm should be consistent across all laboratories.

  • Definition of Non-Specific Binding: A high concentration of a well-characterized, non-radiolabeled ligand should be used to define non-specific binding. For sigma receptors, haloperidol is a common choice.[13] The concentration used must be sufficient to displace all specific binding of the radioligand.

  • Acceptance Criteria: Clear acceptance criteria for assay performance should be pre-defined. This includes parameters such as the signal-to-background ratio, the slope of the competition curve, and the variability between replicate measurements.

A Standardized Protocol for a Competitive BPP-OH Binding Assay

The following protocol provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the binding affinity of BPP-OH for sigma-1 receptors. This protocol is designed to be a template for inter-laboratory standardization.

Experimental Protocol: Competitive Binding of BPP-OH at Sigma-1 Receptors

1. Reagents and Materials:

  • Membrane Preparation: Guinea pig liver membranes expressing a high density of sigma-1 receptors.[2]

  • Radioligand: -pentazocine (specific activity > 20 Ci/mmol).[2][9]

  • Non-Specific Binding Control: Haloperidol.[13]

  • Test Compound: 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol (BPP-OH).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • Scintillation Cocktail.

  • 96-well plates and glass fiber filters.

2. Assay Procedure:

  • Compound Dilution: Prepare a serial dilution of BPP-OH in the assay buffer.

  • Assay Plate Preparation:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the appropriate BPP-OH dilution to the test wells.

    • Add 50 µL of assay buffer to the total binding wells.

    • Add 50 µL of 10 µM haloperidol to the non-specific binding wells.

  • Radioligand Addition: Add 50 µL of -pentazocine (final concentration of 1 nM) to all wells.

  • Membrane Addition: Add 50 µL of the guinea pig liver membrane preparation (final concentration of 0.2 mg/mL protein) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plates at 37°C for 6 hours with gentle shaking.[13]

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts per minute in the presence of haloperidol) from the total binding (counts per minute in the absence of competing ligand).

  • Plot the percentage of specific binding against the logarithm of the BPP-OH concentration.

  • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value (the concentration of BPP-OH that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Kᵢ) for BPP-OH using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Workflow for a Competitive BPP-OH Binding Assay

The following diagram outlines the key steps in the experimental workflow for the competitive binding assay.

Competitive_Binding_Assay_Workflow Start Start Compound_Dilution Prepare BPP-OH Serial Dilutions Start->Compound_Dilution Plate_Setup Set up Assay Plate: - Total Binding - Non-Specific Binding - Test Compound Compound_Dilution->Plate_Setup Radioligand_Addition Add ³H-pentazocine Plate_Setup->Radioligand_Addition Membrane_Addition Add Membrane Preparation (Initiate Reaction) Radioligand_Addition->Membrane_Addition Incubation Incubate at 37°C for 6h Membrane_Addition->Incubation Filtration_Wash Terminate by Filtration and Wash Incubation->Filtration_Wash Scintillation_Counting Measure Radioactivity Filtration_Wash->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Kᵢ Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the BPP-OH competitive binding assay.

Comparison of Key Parameters for Ensuring Reproducibility

The following table summarizes the critical parameters and provides recommendations for their standardization to achieve inter-laboratory reproducibility.

ParameterStandard RecommendationRationale for StandardizationPotential Impact of Variability
Receptor Source Consistent cell line or tissue source and standardized membrane preparation protocol.Ensures consistent receptor density and functionality.Variable Bₘₐₓ values and altered ligand affinity.
Radioligand Single lot of radioligand with specific activity >20 Ci/mmol and purity >90%.[9]Minimizes variability due to differences in ligand quality.Inaccurate determination of binding affinity and increased non-specific binding.
Assay Buffer Standardized composition, pH, and ionic strength.Binding interactions are sensitive to the chemical environment.[11]Shifts in ligand affinity and altered receptor conformation.
Incubation Time & Temp Optimized and standardized to ensure equilibrium is reached (e.g., 6h at 37°C).[13]Incomplete binding leads to underestimation of affinity.Inconsistent and non-equilibrium binding data.
Non-Specific Binding Defined with a saturating concentration of a standard competitor (e.g., 10 µM Haloperidol).[13]Ensures accurate determination of specific binding.Inaccurate calculation of specific binding and erroneous affinity values.
Data Analysis Standardized non-linear regression model (e.g., 4PL) and software.Ensures consistent data interpretation.Different IC₅₀ values from the same raw data.

Alternative and Emerging Technologies

While radioligand binding assays are the gold standard, it is important to be aware of alternative technologies that may offer advantages in certain contexts. These include:

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands or reporter systems and can offer higher throughput and avoid the need for radioactive materials.

  • Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on ligand binding, offering a more detailed understanding of the binding event.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

While these methods offer potential benefits, they also come with their own set of challenges for inter-laboratory reproducibility. A thorough validation and cross-comparison with traditional radioligand binding assays would be necessary before adoption for a large-scale project.

Conclusion and Recommendations

Achieving inter-laboratory reproducibility for 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol binding assays is an attainable goal through a commitment to rigorous standardization. The key takeaways from this guide are:

  • Embrace a Culture of Quality: Reproducibility begins with a mindset that prioritizes meticulous attention to detail and a deep understanding of the assay's principles.

  • Standardize Everything: From reagent preparation to data analysis, every step of the workflow must be standardized and documented.

  • Validate and Bridge: Thoroughly validate the assay in one laboratory before transferring it to another, and conduct bridging studies to ensure consistent performance.

  • Communicate and Collaborate: Open communication and collaboration between laboratories are essential for troubleshooting and maintaining alignment.

By implementing the strategies outlined in this guide, researchers can ensure that their data on BPP-OH and other ligands are robust, reliable, and, most importantly, reproducible. This will ultimately accelerate the pace of drug discovery and development by providing a solid foundation of high-quality data upon which to make critical decisions.

References

  • Vertex AI Search. (2024, November 5).
  • PubMed. (2017, October 15). Addressing the challenges of biomarker calibration standards in ligand-binding assays: a European Bioanalysis Forum perspective.
  • Pharmaceuticals and Medical Devices Agency (PMDA). Guideline on Bioanalytical Method (Ligand Binding Assay)
  • Bioanalytical Workshop.
  • Revvity. Radiometric Ligand-Binding Assays.
  • PMC.
  • PMC. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine....
  • ResearchGate.
  • Springer Nature Experiments. The Problems and Pitfalls of Radioligand Binding.
  • National Institutes of Health (NIH). (2015, December 8). Sigma Receptor Binding Assays - PubMed.
  • PMC. Characterization of pulmonary sigma receptors by radioligand binding.
  • PMC - NIH. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS.
  • MDPI. (2025, October 13).
  • ResearchGate. Competitive binding assays indicate the importance of probe dependency....
  • PubMed. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)
  • MDPI.
  • PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore.
  • Scholars Research Library. (2016). Synthesis and pharmacological evaluation of some 2-(4-isobutylphenyl)-N-(4-oxo-2-arylthiazolidin-3-yl) propanamides.
  • Analgesic activity of alkyl piperidine deriv
  • CHROMATOGRAPHY. (2013).
  • MDPI. (2025, September 30). (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide.
  • PMC.
  • PMC. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • ResearchGate. (2025, September 18). (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide.

Sources

Safety Operating Guide

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or research scientist, scaling up the synthesis or pharmacological evaluation of novel pharmacophores requires a rigorous understanding of the target compound's physicochemical properties. 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol is a complex organic molecule characterized by a highly lipophilic 4-butylphenyl group, a sterically hindered tertiary alcohol, and a basic piperidine heterocycle.

Due to its structural similarities to potent central nervous system (CNS) agents and local anesthetics, this compound must be handled as a highly active pharmaceutical ingredient (API). Standard drain disposal is strictly prohibited. The molecule's lipophilicity ensures environmental persistence, while its basic nitrogen center can interact unpredictably with other chemical waste streams. Proper disposal requires rigid adherence to the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste .

Here is the definitive, step-by-step operational guide for the safe handling, decontamination, and disposal of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol.

Mechanistic Rationale for Disposal and Decontamination

To build a truly safe laboratory environment, personnel must understand the causality behind standard operating procedures.

  • Thermal Destruction (Incineration): The piperidine heterocycle and the substituted aromatic ring are highly stable. Standard biological wastewater treatment cannot efficiently degrade these structures, leading to bioaccumulation. High-temperature incineration (>1000°C) is the only approved method to ensure complete thermal oxidation, breaking the stable C-N and C-C bonds to yield CO 2​ , H 2​ O, and NO x​ .

  • Acid-Base Decontamination: The piperidine nitrogen possesses a lone pair of electrons, rendering the molecule a weak base. When decontaminating lab surfaces, wiping with water is ineffective and will simply smear the lipophilic free base. Using a mild acid (e.g., 1% acetic acid) protonates the nitrogen, converting the molecule into a highly water-soluble piperidinium salt. This mechanistic shift ensures complete residue removal.

Quantitative Waste Stream Categorization

To prevent dangerous cross-reactions and ensure regulatory compliance, waste containing this compound must be segregated based on its physical state and solvent matrix.

Table 1: Quantitative Waste Stream Categorization & Container Specifications

Waste StreamMatrix ExampleFlash Point (°C)Max Fill VolumeContainer MaterialTarget pH
Pure API / Powder SolidN/A75%HDPE (Double-bagged)N/A
Non-Halogenated Methanol / DMSO11°C (MeOH)80%Glass or HDPE6.0 - 8.0
Halogenated DichloromethaneNone80%Fluorinated HDPE6.0 - 8.0
Aqueous Washings Water / Acetic AcidN/A90%Standard HDPE5.0 - 9.0

Step-by-Step Disposal Workflows

Every protocol executed in the laboratory must be a self-validating system to ensure absolute safety and compliance .

Protocol A: Routine Liquid Waste Disposal
  • Characterize the Matrix: Determine if the solvent carrying the compound is halogenated (e.g., chloroform) or non-halogenated (e.g., ethanol).

  • Transfer: Using a grounded chemical funnel, slowly pour the liquid into the designated, chemically compatible carboy located inside a certified fume hood.

  • Self-Validation Step: Before sealing the carboy, verify the pH of the solution using a pH indicator strip. Ensure it is between 6.0 and 8.0. Causality: Highly acidic or basic waste can cause pressure-generating exothermic reactions during transit. If the pH is out of bounds, neutralize it dropwise with 1M HCl or 1M NaOH before sealing.

  • Labeling: Affix a hazardous waste tag immediately. Do not use chemical abbreviations (e.g., write "Methanol," not "MeOH").

Protocol B: Decontamination and Disposal of Solid API Spills
  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the local exhaust ventilation is operating at maximum capacity.

  • PPE Donning: Don double nitrile gloves, fitted safety goggles, and a disposable lab coat. If the spill is outside a containment hood, an N95 or P100 respirator is mandatory to prevent inhalation of active pharmaceutical dust.

  • Wetting the Powder: Gently mist the spill with a 10% ethanol/water solution. Causality: Dry sweeping generates airborne dust particles; wetting aggregates the powder, neutralizing the inhalation risk.

  • Collection: Use a disposable anti-static plastic scoop to collect the wetted powder. Transfer it into a primary sealable plastic bag.

  • Chemical Decontamination: Wipe the spill zone with isopropanol to dissolve the lipophilic free base. Follow this immediately with a 1% acetic acid wash to protonate and remove any residual piperidine traces.

  • Self-Validation Step: Swab the decontaminated surface with a pH indicator swab. A neutral pH (7.0) confirms the successful removal of the basic piperidine residue.

  • Secondary Containment: Place the primary bag and all used wipes into a secondary hazardous waste bag. Seal, label as "Toxic Solid Waste," and stage for incineration.

Waste Routing Workflow

The following decision matrix illustrates the logistical routing of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol waste streams to ensure compliance with EPA RCRA standards.

WasteRouting Start 2-(4-Butylphenyl)-1- piperidin-1-ylpropan-2-ol Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Powder / API IsSolid->SolidWaste Solid LiquidWaste Liquid Solution IsSolid->LiquidWaste Liquid ContainerSolid Hazardous Solid Waste Container (Double-bagged) SolidWaste->ContainerSolid IsHalogenated Solvent Type? LiquidWaste->IsHalogenated NonHalo Non-Halogenated (e.g., MeOH, DMSO) IsHalogenated->NonHalo No Halogens Halo Halogenated (e.g., DCM, Chloroform) IsHalogenated->Halo Contains Halogens ContainerNonHalo Non-Halogenated Organic Waste NonHalo->ContainerNonHalo ContainerHalo Halogenated Organic Waste Halo->ContainerHalo Incineration High-Temperature Incineration (EPA RCRA) ContainerSolid->Incineration ContainerNonHalo->Incineration ContainerHalo->Incineration

Figure 1: Decision matrix and routing workflow for 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol.

References

  • Title: Learn the Basics of Hazardous Waste | US EPA Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.